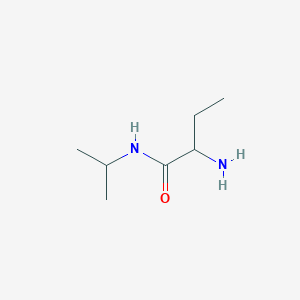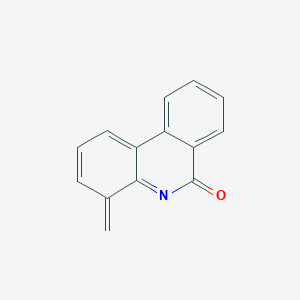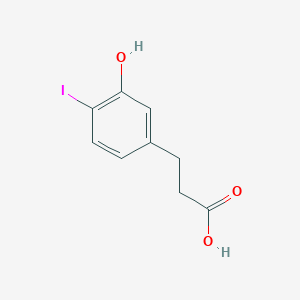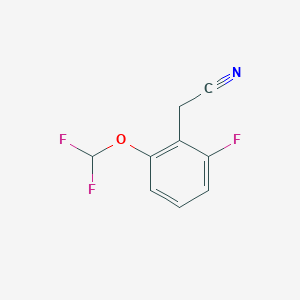
2-(Difluoromethoxy)-6-fluorophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-6-fluorophenylacetonitrile is an organic compound that features both difluoromethoxy and fluorophenyl groupsThe presence of fluorine atoms in its structure can significantly alter its biological activity and physicochemical properties compared to non-fluorinated analogues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluorophenylacetonitrile typically involves the introduction of difluoromethoxy and fluorophenyl groups onto an acetonitrile backbone. One common method involves the reaction of 2,6-difluorophenol with a suitable difluoromethylating agent under controlled conditions to form the difluoromethoxy group. This intermediate is then reacted with a nitrile source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-6-fluorophenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorophenylcarboxylic acids, while reduction can produce difluoromethoxy-fluorophenylamines .
科学的研究の応用
2-(Difluoromethoxy)-6-fluorophenylacetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of agrochemicals and materials science
作用機序
The mechanism of action of 2-(Difluoromethoxy)-6-fluorophenylacetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 2-(Difluoromethoxy)ethyl acrylate
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-6-fluorophenylacetonitrile is unique due to the presence of both difluoromethoxy and fluorophenyl groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
2-[2-(difluoromethoxy)-6-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C9H6F3NO/c10-7-2-1-3-8(14-9(11)12)6(7)4-5-13/h1-3,9H,4H2 |
InChIキー |
ZQHBUHMKIBVHBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CC#N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)

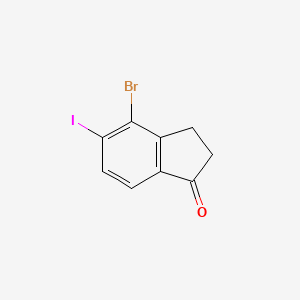
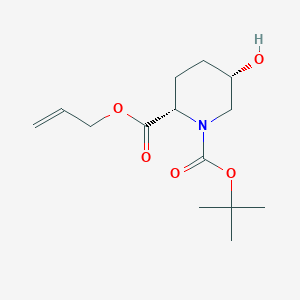
![2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B12328831.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)
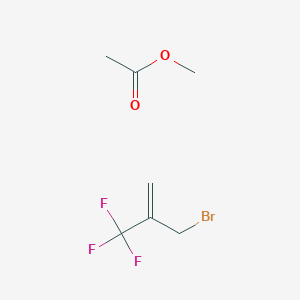
![7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12328844.png)
